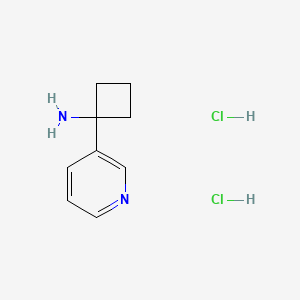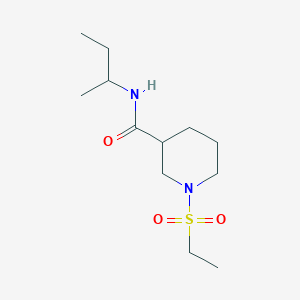
N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide, also known as BAY 38-7271, is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various medical conditions.
作用机制
The exact mechanism of action of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of pain sensitivity and inflammation, and modulation of this receptor has been shown to have therapeutic potential in various medical conditions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can effectively reduce pain sensitivity in animal models of neuropathic pain. Additionally, this compound has been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system. These effects make it a promising candidate for the treatment of various medical conditions.
实验室实验的优点和局限性
One of the main advantages of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide is its high selectivity for the alpha-7 nicotinic acetylcholine receptor. This selectivity allows for targeted modulation of this receptor, which may have therapeutic benefits in various medical conditions. Additionally, this compound has shown good efficacy in animal models of neuropathic pain, making it a promising candidate for further research.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it challenging to administer in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several future directions for research on N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide. One potential direction is further investigation of its potential therapeutic applications in various medical conditions, such as neuropathic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, optimization of the synthesis method and development of more efficient purification techniques could lead to improved yields and purity of this compound.
合成方法
The synthesis of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide involves the reaction of 1-(ethylsulfonyl)piperidine-3-carboxylic acid with butan-2-amine in the presence of a coupling reagent. The resulting product is then purified and isolated through various chromatographic techniques. This synthesis method has been reported in various scientific publications and has been optimized for high yield and purity.
科学研究应用
N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neuropathic pain. Studies have shown that this compound can effectively reduce pain sensitivity in animal models of neuropathic pain. Additionally, this compound has been investigated for its potential anti-inflammatory effects, as well as its ability to modulate the immune system.
属性
IUPAC Name |
N-butan-2-yl-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-4-10(3)13-12(15)11-7-6-8-14(9-11)18(16,17)5-2/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLVJSXJXKQICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCCN(C1)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
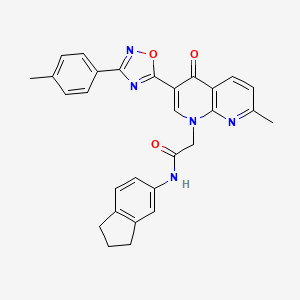
![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)
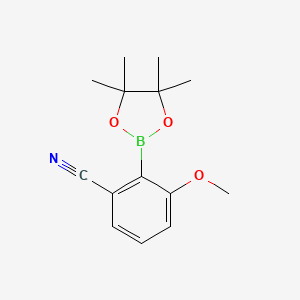

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)
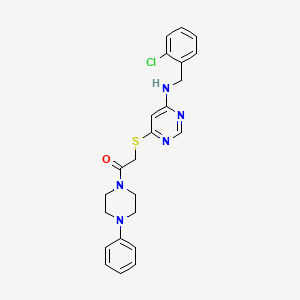
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)
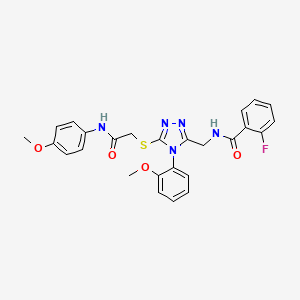
![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)
![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)
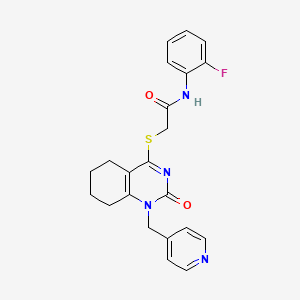
![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2831448.png)
![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)
